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Compound of Interest

Compound Name: 2-bromo-7H-purine

Cat. No.: B1276840

CAS Number: 28128-15-6
Synonyms: 2-Bromopurine

This technical guide provides a comprehensive overview of 2-bromo-7H-purine, a
halogenated purine derivative of significant interest to researchers in medicinal chemistry and
drug development. This document details its chemical structure, physicochemical properties,
synthesis, and reactivity, with a focus on its application as a versatile synthetic intermediate.

Chemical Structure and Properties

2-bromo-7H-purine belongs to the purine family of heterocyclic aromatic compounds,
characterized by a pyrimidine ring fused to an imidazole ring. The structure consists of a purine
core with a bromine atom substituted at the C2 position. The "7H" designation indicates that the
hydrogen atom is attached to the nitrogen at position 7 of the purine ring system.

Molecular Structure:

i FgQUr.corm

Table 1: Physicochemical Properties of 2-bromo-7H-purine
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Property Value Reference(s)
CAS Number 28128-15-6 [1][2]
Molecular Formula CsHsBrNa [3]
Molecular Weight 199.01 g/mol [3]
Off-white to light yellow powder
Appearance .
(typical)
) Commercially available at
Purity [4]

297%

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of 2-bromo-7H-purine
is not readily available in the cited literature, the synthesis of brominated purines can be
achieved through various established methods in heterocyclic chemistry. One common
approach involves the bromination of a suitable purine precursor. For instance, direct
bromination of purine derivatives at the C8 position is a well-documented method, and similar
strategies can be adapted for substitution at the C2 position, potentially starting from a 2-amino
or 2-hydroxypurine derivative.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the diazotization of 2-aminopurine followed by a
Sandmeyer-type reaction with a bromide source.

Characterization:

Although specific spectral data for 2-bromo-7H-purine is not explicitly detailed in the search
results, characterization would typically involve standard analytical techniques. Table 2
provides expected ranges and key features for spectroscopic data based on the analysis of
similar purine structures.

Table 2: Expected Spectroscopic Data for 2-bromo-7H-purine
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Technique Expected Data

Aromatic protons on the purine ring would

appear as singlets in the downfield region

1H NMR
(typically & 8.0-9.5 ppm). The N-H proton would
likely appear as a broad singlet.
Carbon signals for the purine ring would be
observed in the aromatic region (typically 6 110-
13C NMR 160 ppm). The carbon atom attached to the

bromine (C2) would be influenced by the

halogen's electronic effects.

The mass spectrum would show a molecular ion
peak [M]* and/or a protonated molecular ion
peak [M+H]* at m/z corresponding to the

Mass Spectrometry (MS) ] ) o
molecular weight (199.01), with a characteristic
isotopic pattern due to the presence of bromine

(7°Br and 8!Br in approximately a 1:1 ratio).

Reactivity and Applications in Organic Synthesis

Halogenated purines, such as 2-bromo-7H-purine, are valuable intermediates in organic
synthesis, primarily due to the reactivity of the carbon-halogen bond. The bromine atom at the
C2 position serves as a versatile handle for introducing a wide range of functional groups
through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant application of 2-bromopurines is in palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new
carbon-carbon bond by coupling the bromopurine with an organoboron compound (e.g., a
boronic acid or boronate ester). This methodology is a cornerstone in medicinal chemistry for
the synthesis of libraries of substituted purines for drug discovery programs.

The general workflow for such a reaction is depicted below.
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Reaction Setup
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using 2-bromo-7H-
purine.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling of a Bromopurine

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a bromopurine
with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:
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e Bromopurine (e.g., 2-bromo-7H-purine) (1.0 equiv)

e Arylboronic acid (1.1-1.5 equiv)

o Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPhs)4) (1-5 mol%)
e Base (e.g., potassium carbonate, K2COs) (2.0-3.0 equiv)

e Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

 Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir
bar, add the bromopurine, arylboronic acid, palladium catalyst, and base.

 Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon)
three times to ensure an oxygen-free environment.

o Solvent Addition: Add the degassed solvent system via syringe.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC
or LC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2S0a), filter, and
concentrate under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel to yield the desired 2-arylpurine.

Biological Significance and Drug Development
Applications
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While specific biological activities for 2-bromo-7H-purine are not extensively documented, the
purine scaffold is a "privileged structure” in medicinal chemistry. Purine analogues are known to
exhibit a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory
effects.

2-bromo-7H-purine serves as a key building block for the synthesis of novel purine derivatives
that can be screened for various biological targets. By utilizing cross-coupling reactions, a
diverse array of substituents can be introduced at the C2 position, allowing for the exploration
of the structure-activity relationship (SAR) of the resulting compounds. The development of
substituted purines as potential therapeutic agents is an active area of research in the
pharmaceutical industry. For example, various substituted purines have been investigated as
inhibitors of kinases, which are critical targets in oncology.

Conclusion

2-bromo-7H-purine is a valuable and versatile synthetic intermediate for the preparation of a
wide range of 2-substituted purine derivatives. Its utility in palladium-catalyzed cross-coupling
reactions makes it an important tool for medicinal chemists and researchers in drug discovery.
While direct biological data on this specific compound is limited, its role as a precursor to
potentially bioactive molecules underscores its significance in the field. Further research into
the synthesis and applications of derivatives of 2-bromo-7H-purine is likely to yield novel
compounds with interesting pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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